
5-Bromoazepan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromoazepan-4-one is a chemical compound belonging to the class of azepanones, which are seven-membered lactams This compound is characterized by the presence of a bromine atom at the fifth position of the azepanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoazepan-4-one typically involves the bromination of azepan-4-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromoazepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding azepan-4-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of azepan-4-one.
Substitution: Formation of substituted azepanones with various functional groups.
Applications De Recherche Scientifique
5-Bromoazepan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromoazepan-4-one is primarily based on its ability to interact with biological targets such as enzymes and receptors. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Azepan-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloroazepan-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-Fluoroazepan-4-one: Contains a fluorine atom, which can significantly alter the compound’s reactivity and biological interactions.
Uniqueness: 5-Bromoazepan-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. The bromine atom’s size and electronegativity influence the compound’s interactions with biological targets, making it a valuable scaffold for drug discovery and development.
Propriétés
Numéro CAS |
167757-56-4 |
|---|---|
Formule moléculaire |
C6H10BrNO |
Poids moléculaire |
192.05 g/mol |
Nom IUPAC |
5-bromoazepan-4-one |
InChI |
InChI=1S/C6H10BrNO/c7-5-1-3-8-4-2-6(5)9/h5,8H,1-4H2 |
Clé InChI |
WONKMHZDXFHNDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC(=O)C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
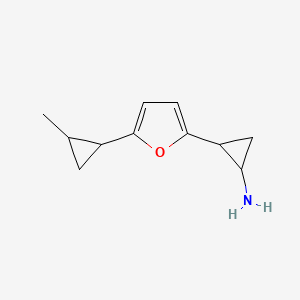

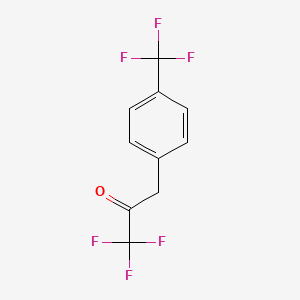

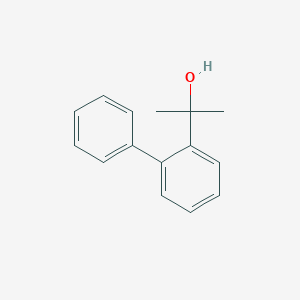
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
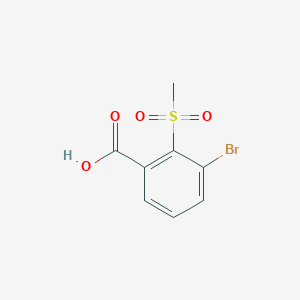
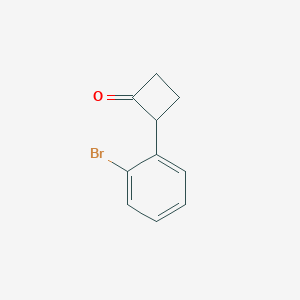
![rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B13582000.png)
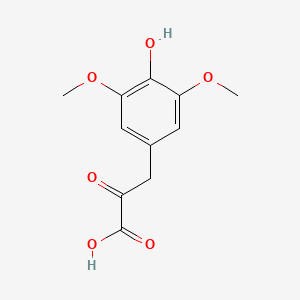

![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)
